7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one
CAS No.: 646058-82-4
Cat. No.: VC16902976
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646058-82-4 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 7-amino-3,3a-dihydro-2H-benzo[f][1]benzofuran-4-one |
| Standard InChI | InChI=1S/C12H11NO2/c13-8-1-2-9-7(5-8)6-11-10(12(9)14)3-4-15-11/h1-2,5-6,10H,3-4,13H2 |
| Standard InChI Key | XCJCBCRNOVUUCB-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=CC3=C(C=CC(=C3)N)C(=O)C21 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Stereochemistry
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one features a fused bicyclic framework comprising a naphthalene system (rings A and B) and a partially saturated furan ring (ring C). The amino group at the 7-position introduces electron-rich characteristics, influencing both reactivity and intermolecular interactions . The molecular formula is , with a molecular weight of 175.21 g/mol. Key structural attributes include:
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Ring fusion: The naphthalene moiety (positions 1–10) is annulated with a dihydrofuran ring (positions 3a, 4, 4a, 8a, 9, 9a), creating a planar aromatic system juxtaposed with a non-aromatic oxygen-containing ring.
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Chirality: The 3a, 4a, 8a, and 9a positions introduce stereochemical complexity, though specific configurations for this derivative remain uncharacterized in publicly available datasets.
Spectroscopic Signatures
While experimental spectral data for 7-amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one are not explicitly reported, analogous compounds provide reference benchmarks:
| Spectral Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic protons (δ 6.8–8.2 ppm) - Dihydrofuran CH₂ (δ 2.5–3.5 ppm) - NH₂ (δ 4.5–5.5 ppm, broad) |
| ¹³C NMR | - Carbonyl (C=O, δ 170–180 ppm) - Aromatic carbons (δ 110–140 ppm) - Aliphatic carbons (δ 20–50 ppm) |
| IR | - N–H stretch (~3350 cm⁻¹) - C=O stretch (~1680 cm⁻¹) - C–O–C (furan, ~1250 cm⁻¹) |
These predictions align with trends observed in naphtho[2,3-b]furan-4(2H)-one derivatives .
Synthetic Methodologies
Functional Group Interconversion
Late-stage modification of preformed naphthofuran skeletons offers another strategy:
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Nitration/Reduction: Electrophilic nitration at the 7-position followed by reduction (e.g., ) could install the amino group.
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Buchwald–Hartwig Amination: Transition-metal-catalyzed coupling of aryl halides with amines might enable direct C–N bond formation.
Biological Activities and Mechanisms
Antimicrobial Effects
Though unreported for 7-amino derivatives, dihydronaphthofurans from Artemisia spp. display antibacterial and antifungal properties . The amino group could improve solubility and target penetration.
Comparative Analysis with Structural Analogs
The biological and chemical profiles of 7-amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one can be contextualized against related compounds:
This comparison underscores the role of substituent positioning in modulating biological activity.
Applications and Future Directions
Therapeutic Development
The compound’s dual aromatic/amine structure positions it as a candidate for:
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Antineoplastic agents: Optimizing solubility via amino group derivatization (e.g., acylated prodrugs).
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Antimicrobial coatings: Functionalization for material science applications.
Synthetic Challenges
Key hurdles include:
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Regioselective amination: Avoiding competing reactions at C5 or C9.
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Stereocontrol: Managing diastereomer formation during cyclization steps.
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